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Compound of Interest

Compound Name: 6-Chloro-5-iodonicotinic acid

Cat. No.: B1358417

An In-Depth Technical Guide to 6-Chloro-5-iodonicotinic Acid: Synthesis, Properties, and
Applications in Pharmaceutical Research

Introduction

6-Chloro-5-iodonicotinic acid is a halogenated pyridine derivative that serves as a critical
building block in the synthesis of complex organic molecules. Its strategic placement of chloro,
iodo, and carboxylic acid functional groups on the pyridine ring makes it a versatile
intermediate for creating diverse molecular architectures. This guide provides a comprehensive
overview of its chemical identity, detailed synthesis protocols, physicochemical properties, and
its significant role as a precursor in the development of novel therapeutic agents, aimed at
researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its
identity and physical characteristics.

IUPAC Name: 6-chloro-5-iodopyridine-3-carboxylic acid[1]
Synonyms: 6-Chloro-5-iodo-3-pyridinecarboxylic acid, 5-lodo-6-chloronicotinic acid[1]
Chemical Structure:

Caption: Chemical structure of 6-Chloro-5-iodonicotinic acid.
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Physicochemical Properties:

The key physical and chemical properties of 6-Chloro-5-iodonicotinic acid are summarized in
the table below. These parameters are essential for designing reaction conditions, purification
strategies, and for assessing the compound's stability.

Property Value Source
CAS Number 59782-87-5 [1]
Molecular Formula CeH3CIINO2 [1]
Molecular Weight 283.45 g/mol [1]
Appearance Off-white to light yellow solid [1]
Melting Point 196-198 °C [1]
Boiling Point (Predicted) 411.8+£45.0 °C [1]
Density (Predicted) 2.193 + 0.06 g/cm3 [1]
pKa (Predicted) 2.89+£0.10 [1]

Comprehensive Synthesis Protocol

The synthesis of 6-Chloro-5-iodonicotinic acid is a multi-step process that requires careful
control of reaction conditions. A common and effective route involves the oxidation of its
precursor, 2-chloro-3-iodo-5-picoline.

Synthesis Workflow:
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Caption: Overall synthesis workflow from the starting amine.

Part 1: Synthesis of 2-Chloro-3-iodo-5-picoline
(Precursor)
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The precursor is synthesized from 3-Amino-2-chloro-5-methylpyridine via a Sandmeyer
reaction. This classic transformation is a reliable method for introducing an iodo group onto an
aromatic ring.

Experimental Protocol:

o Diazotization: Dissolve 3-Amino-2-chloro-5-methylpyridine (3.51 mmol) in a concentrated
agueous solution of hydrochloric acid (37%, 4 mL). Cool the solution to -15 °C in an
appropriate bath.[2]

e Add a solution of sodium nitrite (5.26 mmol) in water (10 mL) dropwise, ensuring the internal
temperature does not rise above -10 °C. Stir the resulting mixture at this temperature for 15
minutes to ensure complete formation of the diazonium salt.[2]

 lodination (Sandmeyer Reaction): Prepare a solution of potassium iodide (10.52 mmol) in
water (10 mL). Add this solution dropwise to the diazonium salt mixture, maintaining the
temperature below -5 °C.[2]

» After the addition is complete, continue stirring the reaction mixture at O °C for 30 minutes,
then allow it to warm to room temperature and stir for an additional 3 hours.[2]

o Work-up and Purification: Quench the reaction by slowly adding a 10 N agqueous sodium
hydroxide solution until the pH reaches 11. Extract the product with dichloromethane (3 x 30
mL).[2]

o Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent
under reduced pressure.[2]

 Purify the resulting residue by column chromatography on silica gel (ethyl
acetate/cyclohexane, 2/8, v/v) to yield 2-chloro-3-iodo-5-methylpyridine as a yellow solid
(93% vyield).[2]

Causality Behind Experimental Choices:

o Low Temperature: The diazotization step is performed at sub-zero temperatures because
diazonium salts are highly unstable and can decompose explosively at higher temperatures.
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» Potassium lodide: Kl serves as the iodide source. The iodide ion acts as a nucleophile,
displacing the dinitrogen gas from the diazonium salt in the Sandmeyer reaction.

e Basic Quench: The addition of NaOH neutralizes the strong acid used in the diazotization
step and ensures the product is in its free base form for efficient extraction into an organic
solvent.

Part 2: Synthesis of 6-Chloro-5-iodonicotinic acid

This step involves the oxidation of the methyl group of the picoline precursor to a carboxylic
acid. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation.

Experimental Protocol:

Dissolution: Dissolve 2-chloro-3-iodo-5-methylpyridine (15.8 mmol) in water (160 mL). Heat
the mixture to 80 °C to ensure complete dissolution.[3]

o Oxidation: Add potassium permanganate (39.5 mmol) in batches to the heated solution. After
the addition is complete, heat the reaction mixture to reflux (100 °C) for 3 hours.[3]

« Filtration: Upon completion, filter the hot reaction solution through Celite 545 to remove the
manganese dioxide byproduct. Wash the filter cake with hot water (3 x 20 mL) to recover any
adsorbed product.[3]

e |solation and Purification: Combine the filtrates and concentrate the volume by half. Cool the
solution to 0 °C. Adjust the pH to isolate the carboxylic acid, which will precipitate out of the
agueous solution. Filter the solid, wash with cold water, and dry to obtain 6-chloro-5-
iodonicotinic acid.[3]

Causality Behind Experimental Choices:

e Potassium Permanganate (KMnOa4): This strong oxidizing agent is effective for converting an
alkyl side chain on an aromatic ring to a carboxylic acid. The reaction proceeds through a
series of oxidative steps.

e Heating to Reflux: The oxidation requires significant energy input to proceed at a reasonable
rate, hence the need for heating to reflux.
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« Filtration through Celite: Manganese dioxide (MnO3), a brown solid, is an insoluble byproduct
of the permanganate oxidation. Filtering the hot solution through a pad of Celite effectively
removes this fine particulate matter.

e pH Adjustment: The product, a carboxylic acid, is soluble in its carboxylate salt form at basic
or neutral pH. Acidification of the solution protonates the carboxylate, causing the neutral,
less soluble carboxylic acid to precipitate, allowing for its isolation.

Reactivity and Spectroscopic Characterization

The reactivity of 6-Chloro-5-iodonicotinic acid is dictated by its three functional groups. The
carboxylic acid can undergo esterification or amidation. The chloro and iodo substituents are on
an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic
substitution. Furthermore, the iodo group is an excellent handle for transition metal-catalyzed
cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for
carbon-carbon bond formation.

Characterization of the final product relies on standard spectroscopic techniques. While specific
spectra are proprietary, chemical databases confirm the availability of tH NMR, 13C NMR, IR,
and Mass Spectrometry data for this compound.[4] These techniques are crucial for confirming
the identity and purity of the synthesized material.

'H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring.
e 13C NMR: Would confirm the presence of the six unique carbon atoms in the molecule.

» IR Spectroscopy: Would display a characteristic broad O-H stretch for the carboxylic acid
and a strong C=0 stretch.

e Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular
weight of the compound (283.45 g/mol ).

Application in Drug Discovery

6-Chloro-5-iodonicotinic acid is not typically an active pharmaceutical ingredient (API) itself
but is a high-value intermediate in the synthesis of APIs. Its utility lies in its pre-functionalized
scaffold, which allows for the efficient construction of more complex drug candidates.
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A notable application is its role as a precursor in the synthesis of methyl 6-chloro-5-
(trifluoromethyl)nicotinate.[5] This trifluoromethylated compound is a key intermediate for a new
class of anti-infective agents.[5] The synthesis involves converting the iodo group of a
derivative of 6-chloro-5-iodonicotinic acid to a trifluoromethyl group, a common strategy in
medicinal chemistry to enhance properties like metabolic stability and cell permeability. The
presence of chlorine on the pyridine ring is a feature found in many FDA-approved drugs,
contributing to their biological activity and pharmacokinetic profiles.[6]

Conclusion

6-Chloro-5-iodonicotinic acid is a pivotal chemical intermediate whose value is defined by
the synthetic versatility of its functional groups. The robust and well-documented synthesis
protocols allow for its reliable production, enabling its use in complex synthetic campaigns. For
researchers and scientists in drug development, this compound represents a key starting point
for accessing novel chemical entities, particularly in the fields of anti-infectives and other
therapeutic areas where halogenated heterocyclic scaffolds are prevalent. A thorough
understanding of its synthesis, reactivity, and properties is therefore essential for leveraging its
full potential in the advancement of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 6-chloro-5-iodonicotinic acid - Safety Data Sheet [chemicalbook.com]

e 2. 2-CHLORO-3-I0DO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]
e 3. 6-chloro-5-iodonicotinic acid CAS#: 59782-87-5 [amp.chemicalbook.com]

e 4. 6-chloro-5-iodonicotinic acid(59782-87-5) 1H NMR spectrum [chemicalbook.com]
o 5. researchgate.net [researchgate.net]

e 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/263948502_Development_of_a_Safe_and_Economical_Synthesis_of_Methyl_6-Chloro-5-trifluoromethylnicotinate_Trifluoromethylation_on_Kilogram_Scale
https://www.researchgate.net/publication/263948502_Development_of_a_Safe_and_Economical_Synthesis_of_Methyl_6-Chloro-5-trifluoromethylnicotinate_Trifluoromethylation_on_Kilogram_Scale
https://www.benchchem.com/product/b1358417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/product/b1358417?utm_src=pdf-body
https://www.benchchem.com/product/b1358417?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/msds/6-chloro-5-iodonicotinic-acid.htm
https://www.chemicalbook.com/synthesis/2-chloro-3-iodo-5-picoline.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB71541457_EN.htm
https://www.chemicalbook.com/SpectrumEN_59782-87-5_HNMR.htm
https://www.researchgate.net/publication/263948502_Development_of_a_Safe_and_Economical_Synthesis_of_Methyl_6-Chloro-5-trifluoromethylnicotinate_Trifluoromethylation_on_Kilogram_Scale
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [chemical structure and IUPAC name of 6-Chloro-5-
iodonicaotinic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358417#chemical-structure-and-iupac-name-of-6-
chloro-5-iodonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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